molecular formula C13H12O4 B13923660 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester

Cat. No.: B13923660
M. Wt: 232.23 g/mol
InChI Key: YQFUTDWACFTRFS-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two hydroxyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-. One common method is the reaction of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- and ethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4,5-dihydroxy-2-naphthoquinone.

    Reduction: Formation of 2-Naphthalenemethanol, 4,5-dihydroxy-.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-
  • 2-Naphthalenecarboxylic acid, 3,6-dihydroxy-
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester is unique due to the presence of both hydroxyl groups and an ethyl ester functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4,5-dihydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,14-15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFUTDWACFTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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